molecular formula C11H22ClN B2770228 2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride CAS No. 63854-63-7

2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride

Cat. No.: B2770228
CAS No.: 63854-63-7
M. Wt: 203.75
InChI Key: KBRRPQFIGPXQAZ-UHFFFAOYSA-N
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Description

2-(7,7-Dimethyl-1-bicyclo[221]heptanyl)ethanamine;hydrochloride is a chemical compound that features a bicyclic structure with a dimethyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride typically involves the following steps:

    Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane core is synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Dimethyl Substitution:

    Amination: The ethanamine group is introduced via a nucleophilic substitution reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or hydrocarbons.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the ethanamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a neurotransmitter analog and its interactions with biological receptors.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows for unique binding interactions, which can modulate biological pathways and produce desired effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7,7-Dimethyl-bicyclo[2.2.1]heptane: Shares the bicyclic core but lacks the ethanamine group.

    Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene: Similar structure with a methylene substitution instead of ethanamine.

Uniqueness

2-(7,7-Dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride is unique due to the presence of the ethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering functionalities not present in its analogs.

Properties

IUPAC Name

2-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-10(2)9-3-5-11(10,6-4-9)7-8-12;/h9H,3-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRRPQFIGPXQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(CC2)CCN)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63854-63-7
Record name 2-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-amine hydrochloride
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